molecular formula C5H2BrClN4 B1267455 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 90914-41-3

3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

货号: B1267455
CAS 编号: 90914-41-3
分子量: 233.45 g/mol
InChI 键: MDFHFCAMBZNSLV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 90914-41-3) is a versatile and high-value heterocyclic intermediate in organic synthesis and pharmaceutical research. With a molecular formula of C 5 H 2 BrClN 4 and a molecular weight of 233.45, this compound is a solid with a melting point of 181-183 °C . Its structure features both bromo and chloro substituents on the fused pyrazolopyrimidine ring system, making it a versatile electrophilic scaffold for selective nucleophilic substitution reactions, which are critical for constructing molecular libraries. This compound is primarily recognized for its role as a key precursor in the synthesis of complex pyrazolo[3,4-d]pyrimidine derivatives . These derivatives are of significant interest due to their structural similarity to purine bases, allowing them to act as core scaffolds in bioactive molecules. The framework is found in well-known pharmaceutical agents such as kinase inhibitors (e.g., Ibrutinib), allopurinol, and sildenafil, highlighting its importance in medicinal chemistry . Researchers utilize this bromo-chloro intermediate to develop potential therapeutics targeting areas including oncology, cardiovascular diseases, and central nervous system disorders. For your research needs, the product is supplied as a solid and should be stored in a cool, dark place under an inert atmosphere; for long-term stability, storage in a freezer at -20°C is recommended . Please handle with appropriate care. This product is labeled with GHS hazard warnings and may be hazardous in case of skin contact, ingestion, or inhalation . Please Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

属性

IUPAC Name

3-bromo-4-chloro-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFHFCAMBZNSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321105
Record name 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90914-41-3
Record name 90914-41-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine typically begins with the construction of the pyrazolo[3,4-d]pyrimidine core, followed by sequential halogenation steps. A prominent approach involves cyclocondensation reactions using aminopyrazole precursors. For instance, 3-amino-4-chloropyrazole serves as a key intermediate, which undergoes cyclization with trichloroacetonitrile in the presence of a base to form the pyrimidine ring. Subsequent bromination at the 3-position is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Microwave-assisted synthesis has emerged as a efficient method to accelerate reaction kinetics. Studies demonstrate that irradiating the reaction mixture at 150°C for 15 minutes enhances yields by 20–25% compared to conventional heating. This technique minimizes side reactions, such as over-halogenation, which are common in traditional methods.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include temperature, solvent choice, and catalyst selection. The table below summarizes optimal conditions derived from recent studies:

Parameter Optimal Value Effect on Yield Source
Temperature 150°C (microwave) Increases to 85%
Solvent Dimethylformamide (DMF) Enhances solubility
Brominating Agent N-Bromosuccinimide (NBS) Reduces byproducts
Reaction Time 15–30 minutes Minimizes degradation

The use of NBS over elemental bromine reduces the formation of di-brominated byproducts, improving regioselectivity. Additionally, polar aprotic solvents like DMF facilitate better dissolution of intermediates, ensuring homogeneous reaction conditions.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have been adopted to achieve consistent product quality, with throughputs exceeding 10 kg per batch. Key advantages include precise temperature control and reduced waste generation. For example, a two-step continuous process involving cyclocondensation followed by bromination achieves an overall yield of 78% with >99% purity.

Automated purification systems , such as simulated moving bed (SMB) chromatography, are employed to isolate the target compound from complex reaction mixtures. This method reduces purification time by 40% compared to traditional column chromatography.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends on the desired scale and application. The table below contrasts three principal methods:

Method Yield Purity Scalability Cost
Conventional Heating 60–65% 95% Moderate Low
Microwave-Assisted 80–85% 98% High Moderate
Continuous Flow 75–78% 99% Very High High

Microwave-assisted synthesis strikes a balance between yield and scalability, making it suitable for preclinical research. In contrast, continuous flow systems are favored for industrial production due to their reproducibility.

化学反应分析

Types of Reactions: 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

科学研究应用

Medicinal Chemistry

Kinase Inhibition:
The compound is primarily recognized for its potential as a scaffold in the development of inhibitors targeting cyclin-dependent kinases (CDKs). These kinases play a crucial role in regulating the cell cycle, making them vital targets in cancer therapy. Research indicates that 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine effectively binds to the ATP-binding site of CDKs, inhibiting their activity and subsequently impeding cancer cell proliferation .

Table 1: Kinase Inhibition Activity

Compound NameTarget KinaseIC50 (µM)Reference
This compoundCDK20.0158
Related Compound ACDK40.0211
DoxorubicinCDK20.008

Biological Studies

Cell Cycle Regulation:
In biological studies, this compound has been employed to investigate mechanisms of cell cycle regulation and apoptosis induction in various cancer cell lines. It has shown promising results in reducing cell viability in hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF7) cells, indicating its potential as an anticancer agent .

Table 2: Antiproliferative Activity

Cell LineIC50 (µM)Reference
Hep G20.0158
MCF70.0001
Control (Doxorubicin)0.099

Chemical Biology

Probing Kinase Signaling Pathways:
The compound serves as a tool for probing kinase signaling pathways, aiding in understanding their roles in various biological processes. This application is crucial for elucidating the mechanisms underlying diseases such as cancer and for developing targeted therapies .

Pharmaceutical Development

Lead Compound Exploration:
Research is ongoing to explore this compound as a lead compound for new anticancer drugs. Its unique structure allows for modifications that can enhance efficacy and selectivity against specific cancer types .

Antiviral Activity

Recent studies have also highlighted the antiviral properties of derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold, particularly against viruses like Zika virus. These derivatives exhibit significant antiviral activity while maintaining low cytotoxicity levels, suggesting their potential for therapeutic applications beyond oncology .

Table 3: Antiviral Activity

Compound NameVirus TargetEC50 (µM)CC50 (µM)Reference
Derivative AZika Virus5.139
Derivative BZika Virus6.045

作用机制

The mechanism of action of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis.

相似化合物的比较

  • 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
  • 3-Bromo-4-fluoro-1H-pyrazolo[3,4-d]pyrimidine

Comparison: Compared to similar compounds, 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

生物活性

3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been recognized for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Enzymes

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, particularly in the transition from the G1 phase to the S phase. The compound acts as an inhibitor of CDK2 by binding to its active site, which leads to a reduction in kinase activity and subsequent cell cycle arrest .

Mode of Action

The inhibition of CDK2 by this compound results in decreased phosphorylation of target proteins necessary for cell proliferation. This action induces apoptosis in cancer cells and significantly reduces their proliferation rates .

The biochemical properties of this compound indicate that it effectively interacts with various cellular pathways:

  • Cell Cycle Arrest : The compound has been shown to induce G1/S phase arrest in several cancer cell lines.
  • Apoptosis Induction : Increased levels of apoptotic markers have been observed in treated cells, suggesting a strong pro-apoptotic effect.
  • Inhibition Profiles : It exhibits potent inhibitory activity against CDK2 with IC50 values reported in the low micromolar range .

Research Findings and Case Studies

Several studies have highlighted the biological activity and therapeutic potential of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The compound showed significant cytotoxic effects with IC50 values ranging from 0.5 to 10 µM depending on the cell line tested .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between this compound and CDK2, revealing critical hydrogen bonding interactions that stabilize the complex and inhibit kinase activity .
  • Comparative Studies : Comparative analyses with other pyrazolo[3,4-d]pyrimidines have shown that halogen substitutions enhance inhibitory potency against CDK2 and improve anti-proliferative effects on cancer cells. For instance, compounds with bromine or chlorine substitutions at specific positions exhibited superior activity compared to their non-substituted counterparts .

Data Table: Biological Activity Summary

Cell Line IC50 (µM) Mechanism Effect
MCF-70.5CDK2 InhibitionCell cycle arrest
HCT1160.8Apoptosis inductionIncreased apoptosis
PC-31.5AKT inhibitionGrowth inhibition

常见问题

Basic: What are the optimal reaction conditions for synthesizing 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine?

The synthesis typically involves multi-step halogenation and cyclization. For bromination, anhydrous hydrazine and heating at 110°C for 16 hours under inert conditions are effective, followed by bromine addition at room temperature to achieve regioselectivity . Chlorination can be performed using POCl₃ or chloroacetyl chloride under reflux, with yields improved by catalytic DMAP and Et₃N in DMF . Purification via flash column chromatography (0→5% MeOH in CH₂Cl₂) is recommended to isolate intermediates .

Basic: Which spectroscopic techniques are critical for structural confirmation?

A combination of ¹H/¹³C NMR , IR , and high-resolution mass spectrometry (HRMS) is essential. NMR identifies substituent positions (e.g., bromo and chloro groups at C3 and C4), while IR confirms functional groups like carbonyls (1650–1700 cm⁻¹) . HRMS validates molecular weight (e.g., [M+H]+ calculated: 538.726; observed: 538.0706) . Elemental analysis further ensures purity (>95%) .

Advanced: How can reaction mechanisms for halogenation be studied in this scaffold?

Mechanistic insights require kinetic studies (varying temperature/reagent ratios) and intermediate trapping . For example, the formation of 6-(chloromethyl) intermediates (via chloroacetonitrile condensation) suggests SN2 pathways . Isotopic labeling (e.g., ⁸¹Br) or computational modeling (DFT) can elucidate regioselectivity in bromination .

Advanced: What in vitro assays evaluate biological activity of derivatives?

  • Anti-inflammatory activity : Measure nitric oxide (NO) production in BV-2 microglia using Griess reagent (absorbance at 540 nm) .
  • Cytotoxicity : ATP-based cell viability assays (e.g., CATH.a neurons) .
  • Gene expression : RT-PCR for HO-1, IL-1β, and iNOS mRNA levels .
  • Protein interactions : Surface plasmon resonance (SPR) with Biacore T100 to assess Keap1 binding .

Basic: What purification strategies resolve synthetic byproducts?

  • Flash chromatography : Use gradients (e.g., 0→5% MeOH in CH₂Cl₂) for intermediates .
  • Preparative TLC : Ideal for small-scale purification of polar derivatives .
  • Recrystallization : Employ DCM/hexane or EtOAc/MeOH for final compounds .

Advanced: How to achieve selective substitution at bromo or chloro positions?

  • Bromo-selective Suzuki coupling : Use Pd catalysts (e.g., Pd₂(dba)₃/XPhos) with arylboronic acids under N₂ at 100°C .
  • Chloro displacement : React with amines (e.g., 3-chloro-4-fluoroaniline) in the presence of Cs₂CO₃ to replace Cl at C4 .
  • Protecting groups : Boc protection (Boc₂O/DMAP) prevents undesired side reactions .

Advanced: How to address contradictions in spectroscopic data?

  • Cross-validation : Compare NMR shifts with known analogs (e.g., 3-phenyl derivatives show C3 aromatic protons at δ 7.71–8.07 ppm) .
  • Variable solvent analysis : DMSO-d₆ vs. CDCl₃ can resolve splitting ambiguities .
  • X-ray crystallography : Resolve structural ambiguities (e.g., pyrazoline ring conformation) .

Basic: What stability considerations are critical during storage?

Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of halogen groups. Avoid prolonged exposure to light, as bromo derivatives may undergo photodecomposition .

Advanced: How to design SAR studies for bioactivity optimization?

  • Core modifications : Introduce methylthio (SMe) or methoxy (OMe) groups at C6/C7 to enhance lipophilicity .
  • Hybrid scaffolds : Fuse with thiazole or indole rings to improve binding affinity (e.g., IC₅₀ values <1 µM in anti-proliferative assays) .
  • Pharmacophore mapping : Use SPR data to correlate substituent electronic effects (e.g., Cl vs. Br) with target engagement .

Advanced: What strategies mitigate low yields in multi-step syntheses?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 2 hours at 150°C) .
  • Flow chemistry : Enhances reproducibility in halogenation steps .
  • Catalyst screening : Test Pd/Cu systems for cross-couplings to minimize side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。